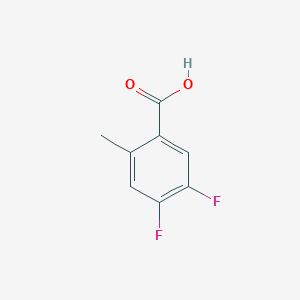

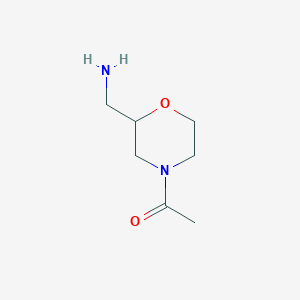

7-methyl-4-Benzofuranamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

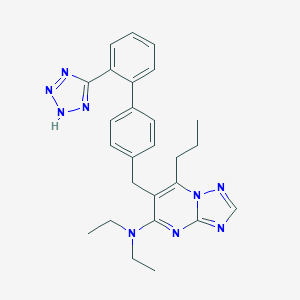

FLI 06 is a novel small molecular chemical compound known for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in cell-fate decisions, and its aberrant activity can lead to cancer and other developmental disorders . FLI 06 disrupts the Golgi apparatus and inhibits the secretion of pre-transport proteins in the endoplasmic reticulum during the transition from tubular to sheet-like morphology .

Scientific Research Applications

FLI 06 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: FLI 06 has been shown to inhibit tumor growth and increase cell apoptosis in various cancer cell lines, including tongue cancer and lung adenocarcinoma.

Developmental Biology: FLI 06 is used to investigate the role of the Notch signaling pathway in cell-fate decisions and developmental disorders.

Mechanism of Action

Target of Action

7-Methyl-4-Benzofuranamine, also known as 7-methylbenzofuran-4-amine, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the primary targets of this compound could be these ion channels in the heart.

Mode of Action

Based on the known activities of benzofuran compounds, it is likely that this compound interacts with its targets (possibly ion channels in the heart) to modulate their function . This could result in changes to the electrical activity of the heart, affecting heart rate and rhythm.

Biochemical Pathways

Given the known activities of benzofuran compounds, it is likely that this compound affects pathways related to heart function and possibly other pathways related to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It is known that the bioavailability of many benzofuran compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . These could include changes to heart function, as well as potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Biochemical Analysis

Cellular Effects

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

FLI 06 is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The compound is typically supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) for use in various experiments . The molecular formula of FLI 06 is C25H30N2O5, and it has a molecular weight of 438.5 g/mol .

Industrial Production Methods

While specific industrial production methods for FLI 06 are not widely documented, the compound is produced and supplied by various chemical companies for research purposes.

Chemical Reactions Analysis

Types of Reactions

FLI 06 primarily undergoes reactions that involve the inhibition of the Notch signaling pathway. It acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum . This inhibition is accompanied by a tubule-to-sheet morphological transition of the endoplasmic reticulum .

Common Reagents and Conditions

FLI 06 is soluble in DMSO at 50 mg/mL or ethanol at 10 mg/mL . It is typically used in concentrations ranging from 0.1 μM to 200 μM, depending on the desired effect . The compound is stable when stored lyophilized at -20ºC and should be used within one week once reconstituted to prevent loss of potency .

Major Products Formed

The major products formed from reactions involving FLI 06 are related to the inhibition of Notch receptor and Notch targeted genes. This inhibition leads to decreased cell proliferation, blocked cell cycle arrest, and induced apoptosis in various cancer cell lines .

Comparison with Similar Compounds

FLI 06 is unique in its ability to inhibit the Notch signaling pathway at an early stage in the secretory pathway. Some similar compounds include:

DAPT: A γ-secretase inhibitor that inhibits total amyloid beta and amyloid beta 42 and is orally active.

RO4929097: A γ-secretase inhibitor that inhibits cellular processing of amyloid beta 40 and Notch.

Aftin-4: An amyloid forty-two inducer that activates γ-secretase, promoting the generation of amyloid beta 1-42 from amyloid beta protein precursor.

These compounds share some similarities with FLI 06 in terms of their ability to inhibit the Notch signaling pathway, but FLI 06 is distinct in its early-stage inhibition and disruption of the Golgi apparatus .

Properties

IUPAC Name |

7-methyl-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)